

# GPR110 Expression in Cancer Cell Lines: A Technical Guide

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G protein-coupled receptor 110 (GPR110), also known as Adhesion G Protein-Coupled Receptor F1 (ADGRF1), is an orphan GPCR implicated in various physiological and pathological processes.<sup>[1]</sup> Emerging evidence highlights its role in cancer progression, making it a potential therapeutic target.<sup>[1][2][3][4]</sup> This guide provides a comprehensive overview of GPR110 expression in different cancer cell lines, details common experimental protocols for its study, and visualizes associated signaling pathways and workflows.

## GPR110 Expression Across Various Cancer Cell Lines

GPR110 expression is frequently dysregulated in several cancer types, including breast, lung, and osteosarcoma.<sup>[1][5][6]</sup> Its expression often correlates with more aggressive phenotypes, such as increased tumorigenicity and resistance to therapy.<sup>[5][7]</sup>

Table 1: GPR110 mRNA Expression in Selected Cancer Cell Lines

Cancer Type	Cell Line	Relative GPR110 Expression Level	Key Findings	Reference
HER2+ Breast Cancer	BT474	Higher in Aldefluor+ and anti-HER2 therapy-resistant cells	GPR110 is overexpressed in tumorigenic and drug-resistant populations.	[5]
SKBR3	Higher in Aldefluor+ and anti-HER2 therapy-resistant cells	Knockdown of GPR110 reduces cell growth, migration, and invasion.	[5]	
HCC1569	Higher in Aldefluor+ cells	GPR110 is upregulated in the tumorigenic cell population.	[5]	
MDA-MB-361	Higher in Aldefluor+ cells	GPR110 is upregulated in the tumorigenic cell population.	[5]	
AU565	No significant difference between Aldefluor+ and Aldefluor- cells	[5]		
HCC1954	No significant difference between Aldefluor+ and Aldefluor- cells	[5]		

Triple-Negative Breast Cancer	Not specified	Highly expressed in TNBC	GPR110 promotes EMT and cancer stem cell phenotypes.	[2]
Lung Cancer	H460	Low/Barely expressed		[6]
A549	Low/Barely expressed	[6]		
H1299	Low/Barely expressed	Overexpression of GPR110 in this cell line promotes proliferation and migration.		[6]
SPC-A1	Low/Barely expressed	[6]		
PC-9	Significantly higher	[6][8]		
QG56	Significantly higher	[6][8]		
Osteosarcoma	SAOS-2, K7M2	Not specified	Knockdown of GPR110 decreases proliferation, migration, and invasion.	[1]

## Experimental Protocols

The quantification and functional characterization of GPR110 expression in cancer cell lines involve a variety of molecular and cellular biology techniques.

## Quantitative Real-Time PCR (qRT-PCR) for GPR110 mRNA Expression

This protocol is used to determine the relative gene expression of GPR110.[5]

- **RNA Isolation:** Total RNA is extracted from cultured cancer cell lines using a suitable RNA isolation kit following the manufacturer's instructions. The quality and quantity of the RNA are assessed using a spectrophotometer.
- **cDNA Synthesis:** First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
- **qPCR Reaction:** The qPCR is performed using a real-time PCR system. The reaction mixture typically contains cDNA template, forward and reverse primers for GPR110, a fluorescent probe (e.g., from TaqMan Gene Expression Assays), and qPCR master mix.[5]
- **Thermal Cycling:** The thermal cycler is programmed with an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.
- **Data Analysis:** The cycle threshold (Ct) values are determined for both GPR110 and a housekeeping gene (e.g., PPIA) for normalization.[5] The relative expression of GPR110 is calculated using the comparative CT ( $\Delta\Delta CT$ ) method.[5]

## Western Blotting for GPR110 Protein Expression

This technique is used to detect and quantify GPR110 protein levels.[1][6]

- **Protein Extraction:** Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).
- **SDS-PAGE:** Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

- Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for GPR110. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity can be quantified using densitometry software.

## Cell Migration and Invasion Assays

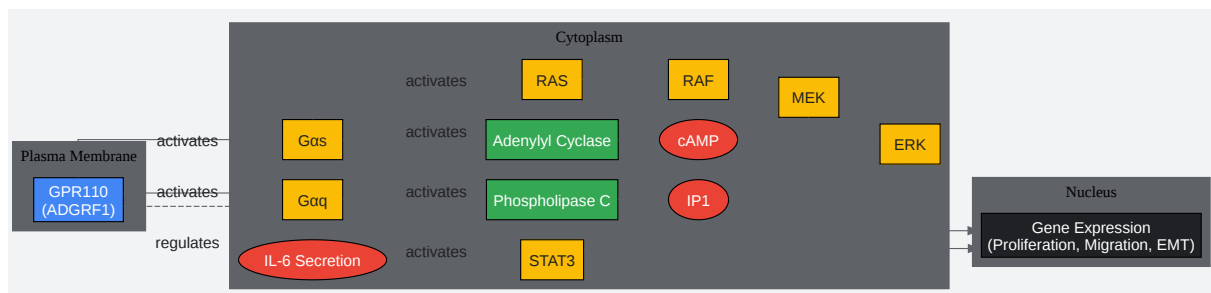
These assays evaluate the effect of GPR110 on cancer cell motility.[5][6]

- Transwell Assay:
  - For migration assays, cells are seeded in the upper chamber of a Transwell insert with a porous membrane. The lower chamber contains a chemoattractant. After incubation, non-migrated cells are removed, and migrated cells on the lower surface of the membrane are stained and counted.[6]
  - For invasion assays, the Transwell insert is coated with a basement membrane extract (e.g., Matrigel). The procedure is similar to the migration assay, but it assesses the ability of cells to degrade the extracellular matrix and invade.[5]
- Wound Healing Assay:
  - A confluent monolayer of cells is "scratched" to create a cell-free gap.
  - The closure of the gap by cell migration is monitored and photographed at different time points. The rate of wound closure is then quantified.[6]

## Visualizations

### GPR110 Signaling Pathways

GPR110 is an adhesion GPCR that can couple to multiple G proteins to activate downstream signaling pathways.[9][10] In cancer, GPR110 has been shown to engage G $\alpha$ s and G $\alpha$ q proteins, leading to the activation of the RAS signaling pathway.[2][10] Additionally, it has been implicated in the regulation of the IL-6/STAT3 pathway.[11]

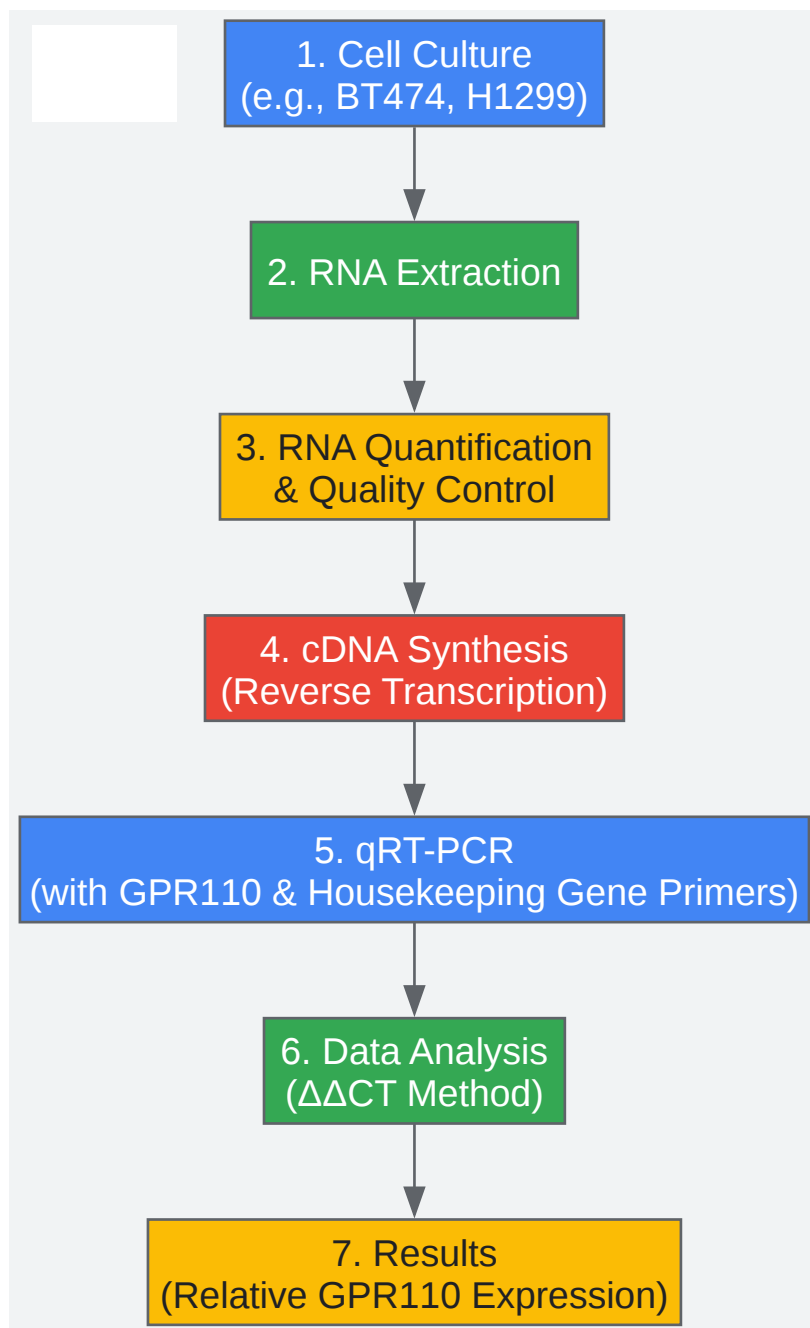


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GPR110 signaling pathways in cancer.

## Experimental Workflow for Quantifying GPR110 Expression

The following diagram illustrates a typical workflow for the quantification of GPR110 mRNA expression in cancer cell lines using qRT-PCR.



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Workflow for GPR110 mRNA quantification.

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